3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-methylbenzamide

Description

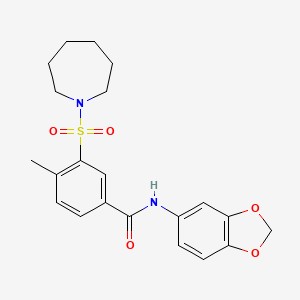

3-(Azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-methylbenzamide is a synthetic benzamide derivative characterized by a unique combination of functional groups. Its structure features:

- A benzamide core substituted with a methyl group at the 4-position.

- An azepane-1-sulfonyl moiety at the 3-position, introducing a seven-membered saturated ring with sulfonyl functionality.

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-15-6-7-16(12-20(15)29(25,26)23-10-4-2-3-5-11-23)21(24)22-17-8-9-18-19(13-17)28-14-27-18/h6-9,12-13H,2-5,10-11,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIJAJDOIIBTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-methylbenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound belongs to the class of sulfonamide derivatives, characterized by the presence of an azepane ring and a benzodioxole moiety. The synthesis typically involves multi-step organic reactions, beginning with the formation of the benzodioxole derivative followed by sulfonylation and the creation of the benzamide linkage using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may modulate the activity of specific enzymes or receptors, potentially influencing pathways involved in inflammation and cancer progression. The benzodioxole moiety can engage in π-π interactions, while the sulfonyl group can form hydrogen bonds, enhancing its bioactivity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Effects : Studies have shown that similar sulfonamide compounds can inhibit inflammatory mediators, suggesting potential anti-inflammatory properties for this compound as well.

- Anticancer Activity : Preliminary investigations indicate that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis .

Case Studies

Recent studies have utilized computational models to predict the biological activity of compounds with similar scaffolds. For instance, artificial neural networks (ANN) have been employed to assess the inhibitory effects of related sulfonamides on human carbonic anhydrase enzymes, which are implicated in tumor progression and metastasis .

Comparative Analysis

A comparative study involving other sulfonamide derivatives highlighted that this compound possesses distinct chemical reactivity due to its unique functional groups. This uniqueness allows for further functionalization and exploration in drug development .

Data Summary

The following table summarizes key properties and potential applications of this compound:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 638135-85-0 |

| Molecular Formula | C20H22N2O5S |

| Potential Activities | Anti-inflammatory, anticancer |

| Mechanism | Enzyme inhibition, receptor modulation |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-methylbenzamide, a comparative analysis with structurally analogous compounds is presented below.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Diversity and Bioactivity: The target compound distinguishes itself with the 1,3-benzodioxol-5-yl group, a feature shared with pharmaceuticals like paroxetine (an SSRI). In contrast, the triazole-containing analog () may exhibit different bioactivity due to the triazole’s role in hydrogen bonding and metal coordination, commonly exploited in antifungal agents .

Solubility and Functional Groups :

- The ethylsulfonyl-hydroxyphenyl analog () demonstrates higher aqueous solubility (11.6 µg/mL) due to its polar ethylsulfonyl and hydroxyl groups, whereas the target compound’s benzodioxole and methyl groups likely reduce solubility .

A similar route—substituting the amine with 1,3-benzodioxol-5-amine—could be plausible for the target .

Crystallographic and Conformational Analysis :

- The azepane ring in the target compound may adopt a puckered conformation , as described in ’s generalized ring-puckering coordinates. Such conformational flexibility could influence binding to biological targets compared to rigid analogs .

Research Implications and Limitations

- Biological Data Gap : The evidence lacks explicit pharmacological data for the target compound. Future studies should prioritize assays for kinase inhibition, cytotoxicity, or CNS activity.

- Computational Modeling : Tools like SHELXL () and WinGX () could refine the target’s crystal structure, enabling structure-activity relationship (SAR) studies .

- Synthetic Optimization : Modifying the azepane sulfonyl or benzodioxole groups may balance lipophilicity and solubility for improved drug-likeness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.